molecular formula C16H20N2O4S B6582144 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide CAS No. 1207002-34-3

2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide

Cat. No.: B6582144
CAS No.: 1207002-34-3
M. Wt: 336.4 g/mol
InChI Key: JCHXMSBFHVJCLM-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a thiophene ring, and an oxane ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.

    Introduction of the Thiophene Ring: This step often involves the use of thiophene derivatives, which can be coupled to the intermediate product via palladium-catalyzed cross-coupling reactions.

    Formation of the Oxane Ring: The oxane ring can be introduced through a nucleophilic substitution reaction, where an appropriate oxane precursor reacts with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining optimal temperatures to favor the desired reactions.

    Catalyst Selection: Using efficient catalysts to accelerate the reactions.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide: shares similarities with other pyrrolidinone and thiophene derivatives.

    N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide: Lacks the pyrrolidinone ring but has similar thiophene and oxane structures.

Uniqueness

  • The presence of the pyrrolidinone ring in this compound provides unique chemical properties, such as increased stability and reactivity.
  • The combination of the thiophene and oxane rings enhances its potential for diverse chemical reactions and applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c19-13(10-18-14(20)3-4-15(18)21)17-11-16(5-7-22-8-6-16)12-2-1-9-23-12/h1-2,9H,3-8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHXMSBFHVJCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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